molecular formula C13H20N4O2 B7140532 N-[4-(dimethylamino)pyrimidin-5-yl]-3-(oxolan-2-yl)propanamide

N-[4-(dimethylamino)pyrimidin-5-yl]-3-(oxolan-2-yl)propanamide

Cat. No.: B7140532
M. Wt: 264.32 g/mol
InChI Key: CVCOSUZTVVQJEG-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)pyrimidin-5-yl]-3-(oxolan-2-yl)propanamide is a synthetic organic compound that features a pyrimidine ring substituted with a dimethylamino group and a propanamide chain attached to an oxolane ring

Properties

IUPAC Name

N-[4-(dimethylamino)pyrimidin-5-yl]-3-(oxolan-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2/c1-17(2)13-11(8-14-9-15-13)16-12(18)6-5-10-4-3-7-19-10/h8-10H,3-7H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVCOSUZTVVQJEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=NC=C1NC(=O)CCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylamino)pyrimidin-5-yl]-3-(oxolan-2-yl)propanamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution, often using dimethylamine and a suitable leaving group on the pyrimidine ring.

    Attachment of the Propanamide Chain: The propanamide chain is attached through an amide bond formation, typically using a carboxylic acid derivative and an amine.

    Formation of the Oxolane Ring: The oxolane ring can be introduced through cyclization reactions involving diols and appropriate catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the above synthetic steps for large-scale production. This includes using continuous flow reactors for better control over reaction conditions, employing catalysts to increase yield and selectivity, and implementing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, forming N-oxides.

    Reduction: Reduction reactions can target the pyrimidine ring or the amide bond, potentially leading to ring-opening or amine formation.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: N-oxides of the dimethylamino group.

    Reduction: Amines or reduced pyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[4-(dimethylamino)pyrimidin-5-yl]-3-(oxolan-2-yl)propanamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to mimic natural substrates or inhibitors.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities. Its ability to interact with specific biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its stable and versatile chemical structure.

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)pyrimidin-5-yl]-3-(oxolan-2-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, while the pyrimidine ring can engage in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(dimethylamino)pyrimidin-5-yl]-3-(oxolan-2-yl)acetamide
  • N-[4-(dimethylamino)pyrimidin-5-yl]-3-(tetrahydrofuran-2-yl)propanamide
  • N-[4-(dimethylamino)pyrimidin-5-yl]-3-(oxolan-2-yl)butanamide

Uniqueness

N-[4-(dimethylamino)pyrimidin-5-yl]-3-(oxolan-2-yl)propanamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the oxolane ring, in particular, provides additional stability and potential for diverse chemical modifications compared to similar compounds.

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